molecular formula C13H19BrN2S B12093580 Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-

Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-

Cat. No.: B12093580
M. Wt: 315.27 g/mol
InChI Key: YCDJFVWBBXNZLJ-UHFFFAOYSA-N
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Description

Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a thiohydroxylamine group, a bromine atom, and a tert-butyl group, which contribute to its distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- typically involves the reaction of 4-bromo-2-ethyl-6-methylaniline with tert-butyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the imino-thiohydroxylamine linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the imino group to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides; reactions are conducted in polar solvents like ethanol or water, often with heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Hydroxylated, aminated, or alkylated derivatives

Scientific Research Applications

Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes or as a modulator of biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as corrosion inhibitors or stabilizers.

Mechanism of Action

The mechanism by which Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiohydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular signaling pathways and influence biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Thiohydroxylamine, N-[(4-bromo-2-chloro-6-methylphenyl)imino]-S-(1,1-dimethylethyl)
  • Thiohydroxylamine, N-[(4-bromo-2-fluoro-6-methylphenyl)imino]-S-(1,1-dimethylethyl)
  • Thiohydroxylamine, N-[(4-bromo-2-methyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)

Uniqueness

Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- is unique due to the presence of the ethyl group at the 2-position, which can influence its reactivity and interaction with molecular targets. This structural variation can lead to differences in its chemical behavior and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H19BrN2S

Molecular Weight

315.27 g/mol

IUPAC Name

(4-bromo-2-ethyl-6-methylphenyl)-tert-butylsulfanyldiazene

InChI

InChI=1S/C13H19BrN2S/c1-6-10-8-11(14)7-9(2)12(10)15-16-17-13(3,4)5/h7-8H,6H2,1-5H3

InChI Key

YCDJFVWBBXNZLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C)N=NSC(C)(C)C

Origin of Product

United States

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